6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse applications in medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a benzoxazine ring, a sulfonyl group, and a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is synthesized through a cyclization reaction involving an appropriate phenol and an amine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Pentyl Chain: The pentyl chain is attached through an alkylation reaction, often using alkyl halides.
Chlorination: The chlorine atom is introduced through a halogenation reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Used in the development of advanced materials, including polymers and resins.
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
Uniqueness
6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazine ring structure, combined with the sulfonyl and pentyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H25ClN2O4S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
6-chloro-4-(4-methylphenyl)sulfonyl-N-pentyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-3-4-5-12-23-21(25)20-14-24(18-13-16(22)8-11-19(18)28-20)29(26,27)17-9-6-15(2)7-10-17/h6-11,13,20H,3-5,12,14H2,1-2H3,(H,23,25) |
InChI Key |
FOGTVUZGMRHSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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